molecular formula C16H19N3O3S B4619188 3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID

3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID

Cat. No.: B4619188
M. Wt: 333.4 g/mol
InChI Key: UFBRIDPVHSNLDI-UHFFFAOYSA-N
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Description

3-{[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and linked to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl-containing substance to form the benzothiazole ring The final step involves the coupling of the benzothiazole-piperidine intermediate with propanoic acid using coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Coupling Agents: Hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

3-{[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]amino}propanoic acid is unique due to its combination of the benzothiazole ring with a piperidine ring and a propanoic acid moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(21)5-8-17-16(22)19-9-6-11(7-10-19)15-18-12-3-1-2-4-13(12)23-15/h1-4,11H,5-10H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBRIDPVHSNLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID
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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID
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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID
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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID
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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID
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3-{[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]AMINO}PROPANOIC ACID

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